molecular formula C9H11NOS B13051771 (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

Katalognummer: B13051771
Molekulargewicht: 181.26 g/mol
InChI-Schlüssel: MFTLVWUVBPVWOG-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is an organic compound with a unique structure that includes a benzo[b]furan ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the formation of the benzo[b]furan ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a 2-hydroxybenzyl alcohol derivative, under acidic conditions to form the benzo[b]furan ring. The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent. Finally, the amine group is introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzo[b]furan ring can be reduced under hydrogenation conditions to form a dihydrobenzo[b]furan derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzo[b]furan derivatives.

    Substitution: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Wirkmechanismus

The mechanism of action of (3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydrobenzo[b]furan: Lacks the methylthio and amine groups.

    5-Methylthio-2,3-dihydrobenzo[b]furan: Lacks the amine group.

    2,3-Dihydrobenzo[b]furan-3-ylamine: Lacks the methylthio group.

Uniqueness

(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both the methylthio and amine groups, which can confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C9H11NOS

Molekulargewicht

181.26 g/mol

IUPAC-Name

(3S)-5-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1

InChI-Schlüssel

MFTLVWUVBPVWOG-MRVPVSSYSA-N

Isomerische SMILES

CSC1=CC2=C(C=C1)OC[C@H]2N

Kanonische SMILES

CSC1=CC2=C(C=C1)OCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.